molecular formula C23H22ClN3O3 B272100 5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B272100
M. Wt: 423.9 g/mol
InChI Key: CBRHKHMNUBTPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one, also known as CEP-33779, is a small molecule inhibitor of the transcription factor NF-κB pathway. This compound has been shown to have potential therapeutic applications in cancer treatment and inflammation-related diseases.

Mechanism of Action

5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one inhibits the NF-κB pathway by binding to the kinase IKKβ, which is responsible for activating the transcription factor NF-κB. By inhibiting IKKβ, 5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one prevents the activation of NF-κB and downstream gene expression.
Biochemical and Physiological Effects:
5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has been shown to have anti-tumor and anti-inflammatory effects in preclinical models. In cancer, 5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one sensitizes cancer cells to chemotherapy and inhibits tumor growth. In inflammation-related diseases, 5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one reduces the production of pro-inflammatory cytokines and ameliorates inflammation.

Advantages and Limitations for Lab Experiments

5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good bioavailability. It has been extensively studied in preclinical models and has shown promising results in cancer and inflammation-related diseases. However, 5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one also has some limitations. It has not been tested in clinical trials, and its safety and efficacy in humans are unknown. Its mechanism of action is also not fully understood, and further studies are needed to elucidate its effects on other signaling pathways.

Future Directions

There are several future directions for the study of 5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one. First, clinical trials are needed to determine its safety and efficacy in humans. Second, its effects on other signaling pathways should be investigated to better understand its mechanism of action. Third, its potential applications in other diseases, such as autoimmune diseases and neurodegenerative diseases, should be explored. Fourth, its combination with other therapies, such as chemotherapy and immunotherapy, should be investigated to improve its therapeutic efficacy. Finally, the development of more potent and selective inhibitors of the NF-κB pathway, based on the structure of 5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one, should be pursued.

Synthesis Methods

The synthesis of 5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one involves a multi-step process starting from commercially available 4-methylbenzaldehyde. The key step in the synthesis is the reaction of 5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid and oxalyl chloride to form the intermediate 5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one. The intermediate is then purified and converted to the final product 5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one through a series of reactions.

Scientific Research Applications

5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in cancer treatment and inflammation-related diseases. In cancer, NF-κB pathway activation is associated with tumor growth and resistance to chemotherapy. 5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the NF-κB pathway and sensitize cancer cells to chemotherapy. In inflammation-related diseases, NF-κB pathway activation is associated with the production of pro-inflammatory cytokines. 5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has been shown to reduce the production of pro-inflammatory cytokines and ameliorate inflammation in preclinical models.

properties

Product Name

5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C23H22ClN3O3

Molecular Weight

423.9 g/mol

IUPAC Name

5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one

InChI

InChI=1S/C23H22ClN3O3/c1-13-4-6-16(7-5-13)12-27-19-9-8-17(24)10-18(19)23(30,22(27)29)11-20(28)21-14(2)25-26-15(21)3/h4-10,30H,11-12H2,1-3H3,(H,25,26)

InChI Key

CBRHKHMNUBTPFB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=C(NN=C4C)C)O

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=C(NN=C4C)C)O

Origin of Product

United States

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